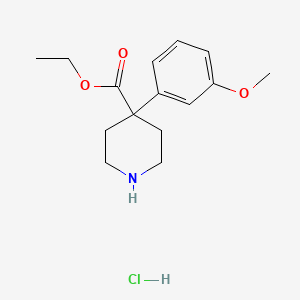

4-(3-Methoxyphenyl)-4-piperidinecarboxylic acid ethyl ester hydrochloride

Description

4-(3-Methoxyphenyl)-4-piperidinecarboxylic acid ethyl ester hydrochloride is a piperidine derivative characterized by a 4-position substitution with a 3-methoxyphenyl group and an ethyl ester carboxylate moiety, forming a hydrochloride salt. The 3-methoxy group on the phenyl ring likely enhances lipophilicity compared to hydroxylated analogs, influencing pharmacokinetics such as absorption and metabolic stability .

Properties

CAS No. |

5207-91-0 |

|---|---|

Molecular Formula |

C15H22ClNO3 |

Molecular Weight |

299.79 g/mol |

IUPAC Name |

ethyl 4-(3-methoxyphenyl)piperidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C15H21NO3.ClH/c1-3-19-14(17)15(7-9-16-10-8-15)12-5-4-6-13(11-12)18-2;/h4-6,11,16H,3,7-10H2,1-2H3;1H |

InChI Key |

QXAREHOVRAOZDH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)C2=CC(=CC=C2)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-4-piperidinecarboxylic acid ethyl ester hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction.

Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-4-piperidinecarboxylic acid ethyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 4-(3-Hydroxyphenyl)-4-piperidinecarboxylic acid ethyl ester.

Reduction: Formation of 4-(3-Methoxyphenyl)-4-piperidinecarbinol.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-(3-Methoxyphenyl)-4-piperidinecarboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-4-piperidinecarboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of the target compound with key analogs, focusing on structural features, molecular properties, and pharmacological profiles.

Table 1: Structural and Molecular Comparison

Key Observations:

Hydroxyl vs. Methoxy: The 3-hydroxyphenyl analog () may undergo faster metabolic conjugation (e.g., glucuronidation), whereas the methoxy group could reduce polarity, prolonging half-life .

Pharmacological Profiles: Meperidine HCl: A µ-opioid receptor agonist with rapid onset but short duration due to hepatic demethylation to normeperidine, a neurotoxic metabolite . Anileridine HCl: A potent opioid analgesic with a 4-aminophenethyl group, enhancing µ-opioid receptor interaction and duration of action . 4-(4-Chlorophenyl) analog: The chloro substituent may enhance metabolic stability but reduce solubility compared to methoxy derivatives .

Table 2: Pharmacokinetic and Regulatory Insights

*Speculative risk based on structural similarity to meperidine.

Biological Activity

4-(3-Methoxyphenyl)-4-piperidinecarboxylic acid ethyl ester hydrochloride, also known as ethyl 4-(3-methoxyphenyl)-1-methylpiperidine-3-carboxylate, is a compound that has garnered interest for its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C14H19NO2

- Molecular Weight : 233.3062 g/mol

- CAS Registry Number : 77-17-8

The compound features a piperidine ring substituted with a methoxyphenyl group and an ethyl ester functional group, which are crucial for its biological activity.

Research indicates that the biological activity of this compound is primarily mediated through interactions with neurotransmitter systems, particularly in the central nervous system (CNS).

GABA Reuptake Inhibition

Studies have demonstrated that derivatives of nipecotic acid, including this compound, exhibit inhibitory effects on GABA transporters (GATs). This inhibition can enhance GABAergic transmission, potentially leading to anxiolytic and anticonvulsant effects .

Analgesic Properties

Recent findings suggest that compounds related to this structure possess analgesic properties. For example, a related compound demonstrated significant efficacy in pain models with effective doses indicating potential for development as a pain management therapy .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| GABA Reuptake Inhibition | Enhances GABAergic signaling | |

| Analgesic Activity | μ-opioid receptor activation | |

| Antidepressant Effects | Modulation of serotonin levels |

Case Study: Analgesic Efficacy

A specific study evaluated the analgesic effects of a related piperidine derivative in animal models. The compound showed an effective dose (ED50) of 0.54 mg/kg in hot plate tests and 0.021 mg/kg in antiwrithing tests, indicating strong analgesic properties .

Research Findings

- High Throughput Screening : A study utilized high-throughput screening to identify compounds with affinity for the TRPV1 receptor, which is involved in pain perception. The structure-activity relationship studies highlighted the importance of specific substitutions on the piperidine ring for enhancing biological activity .

- Neuropharmacological Studies : Investigations into the neuropharmacological effects revealed that the compound could modulate neurotransmitter systems effectively, making it a candidate for further research in treating neurological disorders such as anxiety and depression .

Q & A

Q. What are the established synthetic routes for 4-(3-Methoxyphenyl)-4-piperidinecarboxylic acid ethyl ester hydrochloride, and how is purity ensured?

The compound is synthesized via condensation of ethyl 4-phenylhexahydro-isonicotinate carbamate with 4-aminophenethyl chloride, followed by hydrochloric acid treatment to yield the hydrochloride salt . Purification typically involves recrystallization or chromatography. Purity validation employs HPLC (≥98%) and mass spectrometry, with batch-specific certificates of analysis provided by suppliers .

Q. What pharmacological targets are associated with this compound?

It acts as a µ-opioid receptor agonist, validated through radioligand displacement assays (e.g., inhibition of [³H]-naloxone binding) and in vivo analgesia models like the mouse tail-flick test . Receptor affinity (pA2 values) and selectivity over δ- and κ-opioid receptors are critical parameters for mechanistic studies .

Q. Which analytical methods are recommended for characterizing this compound in biological matrices?

LC-MS/MS is preferred for quantifying the compound in plasma or tissue due to its high sensitivity and specificity. Chromatographic conditions (e.g., C18 columns, 0.1% formic acid in mobile phase) and MRM transitions (e.g., m/z 284 → 220 for the protonated ion) should be optimized to minimize matrix interference .

Q. How is stability maintained during storage?

The hydrochloride salt is stable for ≥5 years at -20°C as a crystalline solid. Desiccation and protection from light are essential to prevent hydrolysis of the ester moiety or oxidation of the methoxyphenyl group .

Advanced Research Questions

Q. How can conflicting data on receptor binding affinity be resolved?

Discrepancies in pA2 values may arise from differences in experimental models (e.g., mouse vas deferens vs. guinea pig ileum) or ligand concentrations. Standardize assay conditions (e.g., buffer pH, temperature) and validate results with orthogonal methods like functional cAMP inhibition assays .

Q. What strategies optimize synthetic yield while minimizing impurities?

Key parameters include:

- Catalyst selection : Use triethylamine to neutralize HCl byproducts during esterification .

- Solvent choice : Dichloromethane improves reaction homogeneity compared to polar solvents .

- Temperature control : Room temperature prevents decomposition of the methoxyphenyl group . Table 1 summarizes optimized conditions:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | +15% |

| Catalyst | Triethylamine | +10% |

| Reaction Time | 24 hours | +20% |

Q. What are the metabolic pathways of this compound in vivo, and how do they influence experimental design?

Hepatic metabolism via CYP3A4 generates inactive metabolites (e.g., norpethidine). Researchers must account for interspecies differences:

Q. How do structural modifications to the piperidine or methoxyphenyl groups alter pharmacological activity?

Comparative studies with analogs (e.g., 4-(4-chlorophenyl)piperidine derivatives) reveal:

- Methoxy group replacement : Substitution with halogens (e.g., Cl) increases µ-opioid receptor selectivity but reduces analgesic potency .

- Ester hydrolysis : Conversion to carboxylic acid abolishes activity, confirming the ethyl ester’s role in blood-brain barrier penetration .

Methodological Challenges and Solutions

Q. How should researchers address discrepancies between in vitro binding data and in vivo efficacy?

Q. What protocols ensure compliance with regulatory guidelines for handling Schedule II compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.